2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound has garnered attention for its potential applications in medicinal chemistry, particularly as a pharmacological agent.
The compound can be synthesized through various chemical reactions involving cyclopropyl and trifluoromethyl substituents on the pyrazole ring. The synthesis typically involves starting materials that are commercially available or can be derived from simpler organic compounds.
This compound is classified as an amide due to the presence of the acetamide functional group, which is characterized by a carbonyl group (C=O) directly bonded to a nitrogen atom (N). It also falls under the category of heterocyclic compounds due to its pyrazole structure.
The synthesis of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide can be achieved through several methods, with one common approach being the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with acetic anhydride or acetyl chloride.
The compound can participate in various chemical reactions typical for amides and pyrazoles, including:
These reactions may require specific catalysts or conditions to proceed efficiently, and careful monitoring is necessary to avoid side reactions.
Research indicates that pyrazole derivatives may exhibit anti-inflammatory, analgesic, or anti-cancer properties, potentially interacting with cyclooxygenase enzymes or other pathways involved in disease mechanisms.
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide holds potential applications in:
The 3-(trifluoromethyl)-5-cyclopropyl-1H-pyrazole core constitutes a pharmaceutically privileged scaffold due to its balanced physicochemical properties and stereoelectronic features. The cyclopropyl group introduces significant ring strain (approximately 27.5 kcal/mol) that enhances binding affinity through enforced planarity and serves as a bioisostere for unsaturated moieties or tert-butyl groups. Simultaneously, the trifluoromethyl group delivers substantial effects: it increases lipophilicity (log P +0.9 versus methyl analog), improves metabolic stability by resisting oxidative metabolism, and enhances membrane permeability through fluorine-specific interactions. These attributes collectively elevate the scaffold's druglikeness, as evidenced by its repeated emergence in bioactive molecules across therapeutic areas.
Table 1: Key Physicochemical Properties of Pyrazole Scaffold Derivatives
Compound Modification | Molecular Formula | Molecular Weight | Partition Coefficient (logP) | Polar Surface Area (Ų) |
---|---|---|---|---|
Parent acetamide | C₉H₁₀F₃N₃O | 233.19 | 1.92 (calculated) | 41.47 |
Chromen-7-yl derivative | C₁₉H₁₃F₆N₃O₃ | 445.32 | 3.71 | 57.01 |
Phenylethyl derivative | C₁₇H₁₈F₃N₃O | 337.34 | 3.24 (estimated) | 41.47 |
Ethylacetamide analog | C₁₁H₁₄F₃N₃O | 261.25 | 1.05 (calculated) | 32.34 |
The scaffold's versatility is demonstrated through its diverse functionalization patterns observed in screening libraries. For instance, derivatives maintain favorable calculated properties within Lipinski's rule of five thresholds (molecular weight <500, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10, logP <5), supporting their oral bioavailability potential. The core structure consistently delivers high ligand efficiency metrics (>0.3 kcal/mol per heavy atom) in protein-ligand complexes, validating its fragment-like efficiency in early discovery [1] [3] [4].
Acetamide functionalization of heterocyclic cores serves as a strategic design element to modulate pharmacodynamic and pharmacokinetic profiles. In "2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide", the acetamide linker (-CH₂C(O)NH₂) provides three critical advantages:
Hydrogen Bonding Capacity: The carbonyl oxygen serves as a strong hydrogen bond acceptor (logSw ≈ -3.24), while the amine group functions as both donor and acceptor, facilitating interactions with biological targets. This dual functionality enhances binding specificity, particularly in enzyme active sites featuring convergent hydrogen bonding motifs [4] [6].
Conformational Flexibility: The methylene spacer permits rotational freedom (rotatable bond count = 2), enabling optimal pharmacophore projection while maintaining molecular compactness. This flexibility is evidenced in analogs where the acetamide adopts varied dihedral angles relative to the pyrazole plane (ranging from 15° to 85° in crystallographic studies) [6] [8].
Metabolic Stabilization: Compared to ester or carboxylic acid functionalities, the acetamide demonstrates superior resistance to hydrolytic enzymes while avoiding the zwitterionic character that limits cell permeability. This balance is reflected in distribution coefficients (logD₇.₄ ≈ 1.55) that favor both gastrointestinal absorption and blood-brain barrier penetration where desired [1] [4].
The synthetic versatility of the acetamide group further enables targeted diversification through N-alkylation, reductive amination, or hydrolysis, facilitating rapid structure-activity relationship exploration. This adaptability is exemplified in commercial analogs where the terminal amide is modified to hydrazides (EVT-3176352) or incorporated into complex amines (Y500-3446), demonstrating the acetamide's role as a synthetic handle for library expansion [6] [8].
"2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide" emerged in pharmaceutical screening collections circa 2010–2015 as medicinal chemists pursued sp³-enriched scaffolds with improved three-dimensionality. Its development followed three identifiable phases:
Scaffold Optimization (2000–2010): Initial exploration focused on 3-trifluoromethylpyrazole cores without cyclopropyl substitution. The cyclopropyl moiety was subsequently introduced to enhance metabolic stability against cytochrome P450 oxidation, reducing aliphatic hydroxylation observed in in vitro microsomal models (human liver microsomal clearance decreased from 28 mL/min/kg to 12 mL/min/kg in lead compounds) [4].
Table 2: Chronological Emergence of Key Analogs in Screening Libraries
Year Reported | Analog Structure | Supplier Catalog Number | Therapeutic Target Area |
---|---|---|---|
~2010 | Parent acetamide | ACVKQR393 (AiFChem) | Fragment screening |
2012 | N-(3-Pyridinylmethyl) derivative | Specs 512815-44-0 | Kinase inhibition |
2014 | N-[1-(4-Methylpiperidin-1-yl)propan-2-yl] analog | Y500-3446 (ChemDiv) | CNS disorders |
2015 | Chromen-7-yl derivative | Y500-3278 (ChemDiv) | Anti-inflammatory |
The compound's persistence in contemporary screening sets (evidenced by continuous catalog listings through 2025) validates its utility as a versatile building block in hit-to-lead optimization campaigns across multiple disease areas [4] [6].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3